molecular formula C22H26N6O3 B14953106 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]piperidine-3-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]piperidine-3-carboxamide

Cat. No.: B14953106
M. Wt: 422.5 g/mol
InChI Key: MZWRICGTKRTEDH-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups, a quinoxaline moiety, and a piperidine carboxamide structure. Its unique structure suggests potential utility in medicinal chemistry, particularly in drug design and development.

Preparation Methods

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]piperidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrimidine and quinoxaline intermediates, followed by their coupling with the piperidine carboxamide.

    Pyrimidine Intermediate Synthesis: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Quinoxaline Intermediate Synthesis: The quinoxaline moiety is prepared via a cyclization reaction of o-phenylenediamine with a diketone.

    Coupling Reaction: The final step involves coupling the pyrimidine and quinoxaline intermediates with the piperidine carboxamide under controlled conditions, often using coupling reagents like EDCI or DCC.

Chemical Reactions Analysis

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]piperidine-3-carboxamide can be compared with similar compounds, such as:

    1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]piperidine-3-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide.

    1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]piperidine-3-carboxylhydrazide: This compound features a hydrazide group, offering different reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H26N6O3

Molecular Weight

422.5 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C22H26N6O3/c1-14-12-15(2)25-22(24-14)27-10-5-6-16(13-27)19(29)23-9-11-28-18-8-4-3-7-17(18)26-20(30)21(28)31/h3-4,7-8,12,16H,5-6,9-11,13H2,1-2H3,(H,23,29)(H,26,30)

InChI Key

MZWRICGTKRTEDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O)C

Origin of Product

United States

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